molecular formula C25H46O3 B8459837 Octadecyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate CAS No. 62266-59-5

Octadecyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B8459837
CAS No.: 62266-59-5
M. Wt: 394.6 g/mol
InChI Key: MVLBLRUUSZWMKQ-UHFFFAOYSA-N
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Description

Octadecyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate is a useful research compound. Its molecular formula is C25H46O3 and its molecular weight is 394.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

62266-59-5

Molecular Formula

C25H46O3

Molecular Weight

394.6 g/mol

IUPAC Name

octadecyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C25H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-27-25(26)22-18-19-23-24(21-22)28-23/h22-24H,2-21H2,1H3

InChI Key

MVLBLRUUSZWMKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1CCC2C(C1)O2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 3-neck 100 mL flask equipped with an argon inlet, stir bar and distillation apparatus was added 1-octadecanol (5.03 g, 19 mmol, obtained from Sigma-Aldrich), methyl 3,4-epoxycyclohexanecarboxylate (ERL-4140, 8.69 g, 56 mmol, obtained from Dow Chemical Company), 1,4-diazabicyclo[2.2.2]octane (DABCO™, 1.02 g, 9.1 mmol, obtained from Sigma-Aldrich) and toluene (15 mL). The reaction mixture was refluxed until methanol ceased collecting in the receiving flask and the completion of the reaction was confirmed by 1H NMR spectroscopy. The still pot from the distillation was diluted with toluene (15 mL) and washed with brine (3×15 mL). The organic layer was separated, dried over MgSO4 and filtered. The solvent was removed in vacuo. The excess methyl 3,4-epoxycyclohexane carboxylate was removed via Kugelrohr distillation under reduced vacuum to give 6.78 g (87%) of a white solid (mp=32-34° C.) of octadecyl 3,4-epoxycyclohexanecarboxylate. 1H NMR (CDCl3, δ): 4.06 (td, J=6.7, 1.9 Hz, 2H), 3.25-3.14 (m, 2H), 2.55-2.45 (m, 1H), 2.31-1.26 (m, 38H), 0.88 (t, J=6.7 Hz, 3H).
Quantity
5.03 g
Type
reactant
Reaction Step One
Quantity
8.69 g
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reactant
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1.02 g
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reactant
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Quantity
15 mL
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reactant
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0 (± 1) mol
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solvent
Reaction Step Two
Yield
87%

Synthesis routes and methods II

Procedure details

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